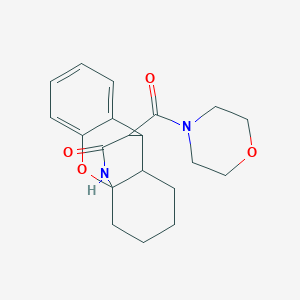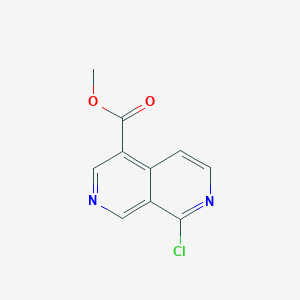![molecular formula C14H22N4O3 B2587721 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415465-68-6](/img/structure/B2587721.png)
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a heterocyclic compound that contains both morpholine and piperidine moieties. The presence of the 1,3,4-oxadiazole ring in its structure makes it an interesting molecule for various scientific research applications due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves the cyclization of hydrazides with carbon dioxide to form the 1,3,4-oxadiazole ring . The reaction conditions often require the use of strong acids such as concentrated sulfuric acid or POCl3 . Additionally, palladium-catalyzed cyclization reactions under carbon monoxide atmosphere have also been reported .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally benign and cost-effective .
化学反应分析
Types of Reactions
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial, antiviral, and antifungal activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are known for their pharmacological properties.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of the oxadiazole, morpholine, and piperidine moieties in a single molecule.
属性
IUPAC Name |
[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-15-16-13(21-11)10-17-7-8-20-12(9-17)14(19)18-5-3-2-4-6-18/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSNZPVQWVMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)
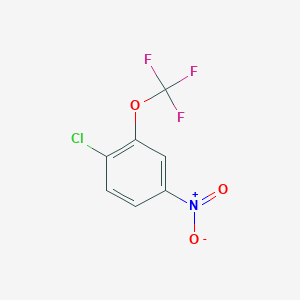
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2587641.png)
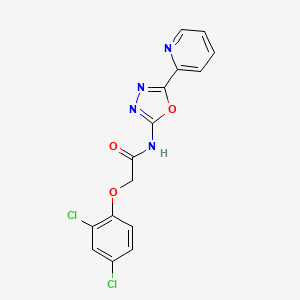
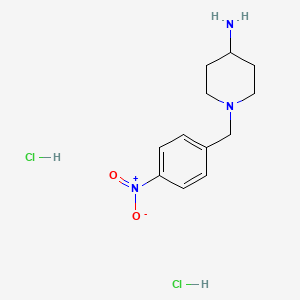
![3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid](/img/structure/B2587646.png)
![1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2587648.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2587649.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2587653.png)
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)

